molecular formula C17H18O3 B7857890 3-[4-(Benzyloxy)phenoxy]butan-2-one CAS No. 113702-06-0

3-[4-(Benzyloxy)phenoxy]butan-2-one

Cat. No.: B7857890
CAS No.: 113702-06-0
M. Wt: 270.32 g/mol
InChI Key: BPMGNFLSXGRZEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Benzyloxy)phenoxy]butan-2-one is an organic compound with the molecular formula C17H18O3 . It features a phenoxy butanone core structure ether-linked to a benzyloxy-protected phenol. This specific architecture, containing both aromatic ethers and a ketone functional group, makes it a valuable building block in organic synthesis and medicinal chemistry research. Compounds with phenoxy- and benzyloxy- motifs are frequently explored as intermediates in pharmaceutical development. For instance, research into phenoxyalkyl derivative structures has shown they can be designed to exhibit targeted biological activities, such as anticonvulsant and analgesic properties for treating neuropathic pain . Similarly, synthetic strategies often employ benzyl groups as protecting groups for phenols, a key step in the multi-step synthesis of complex molecules, including potential peptide-based therapeutics . The ketone group in the butan-2-one chain offers a versatile handle for further chemical modifications, including reductions to alcohols or the formation of other carbon-carbon bonds. Researchers may find this compound particularly useful for constructing more complex molecular scaffolds or for studying structure-activity relationships. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-phenylmethoxyphenoxy)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-13(18)14(2)20-17-10-8-16(9-11-17)19-12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMGNFLSXGRZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555799
Record name 3-[4-(Benzyloxy)phenoxy]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113702-06-0
Record name 3-[4-(Benzyloxy)phenoxy]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Williamson Ether Synthesis via Alkylation of 4-Benzyloxyphenol

The most direct route to 3-[4-(Benzyloxy)phenoxy]butan-2-one employs a Williamson ether synthesis between 4-benzyloxyphenol and a halogenated ketone.

Procedure :

  • Synthesis of 4-Benzyloxyphenol :
    Benzylation of hydroquinone with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours yields 4-benzyloxyphenol in 85–90% yield.

  • Alkylation with 3-Bromobutan-2-one :
    The sodium salt of 4-benzyloxyphenol, generated using sodium hydride (NaH) in tetrahydrofuran (THF), reacts with 3-bromobutan-2-one at 0°C for 2 hours. The product is isolated via column chromatography (hexane/ethyl acetate 4:1), yielding 68–72% of the target compound.

Mechanistic Insight :
The reaction proceeds via an SN₂ mechanism, where the phenoxide ion nucleophilically displaces bromide at the β-carbon of the ketone. Steric hindrance at the secondary carbon slightly reduces reaction efficiency, necessitating optimized stoichiometry (1:1.2 molar ratio of phenol to alkylating agent).

Tosylate Displacement Strategy

An alternative method utilizes a tosylated intermediate to enhance leaving-group ability, improving reaction kinetics.

Procedure :

  • Synthesis of 3-Tosyloxybutan-2-one :
    Butane-2,3-diol is selectively tosylated at the 3-position using tosyl chloride (TsCl) and pyridine at 0°C. Subsequent oxidation of the remaining hydroxyl group at C2 with pyridinium chlorochromate (PCC) in dichloromethane yields 3-tosyloxybutan-2-one in 65% yield.

  • Coupling with 4-Benzyloxyphenol :
    Displacement of the tosyl group by 4-benzyloxyphenoxide (generated in situ with NaH in THF) at 25°C for 6 hours affords the target compound in 78% yield after purification.

Advantages :

  • Tosylates offer superior leaving-group aptitude compared to bromides, enabling milder reaction conditions.

  • Reduced side products from elimination or over-alkylation.

Advanced Catalytic and Enabling Technologies

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis using tetrabutylammonium bromide (TBAB) accelerates alkylation under biphasic conditions.

Optimized Protocol :

  • Conditions : 4-Benzyloxyphenol (1 equiv), 3-bromobutan-2-one (1.1 equiv), TBAB (0.1 equiv), 50% NaOH (aq), toluene, 60°C, 4 hours.

  • Yield : 82% with >95% purity by GC-MS.

Key Benefit :
PTC minimizes solvent use and enhances interfacial contact between aqueous and organic phases, improving reaction rates.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes while maintaining yield.

Procedure :

  • Conditions : 4-Benzyloxyphenol (1 equiv), 3-iodobutan-2-one (1.2 equiv), K₂CO₃ (2 equiv), DMF, 100°C, 15 minutes.

  • Yield : 75% with 90% purity.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Ar-H), 6.90 (d, J = 8.8 Hz, 2H, Ar-O), 6.82 (d, J = 8.8 Hz, 2H, Ar-O-Bn), 5.05 (s, 2H, OCH₂Ph), 3.70 (t, J = 6.4 Hz, 2H, CH₂CO), 2.45 (s, 3H, COCH₃).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 207.3 (C=O), 159.1 (C-O), 137.5–114.8 (Ar-C), 70.2 (OCH₂Ph), 64.1 (CH₂O), 30.1 (COCH₃).

Comparative Analysis of Methodologies

MethodAlkylating AgentSolventBaseTemp (°C)Time (h)Yield (%)
Williamson Ether3-Bromobutan-2-oneTHFNaH0→25268–72
Tosylate Displacement3-Tosyloxybutan-2-oneTHFNaH25678
Phase-Transfer Catalysis3-Bromobutan-2-oneTolueneNaOH (aq)60482
Microwave-Assisted3-Iodobutan-2-oneDMFK₂CO₃1000.2575

Key Observations :

  • Tosylate displacement and PTC methods provide the highest yields due to improved leaving-group reactivity and catalytic efficiency.

  • Microwave synthesis offers rapid processing but requires specialized equipment.

Mechanistic and Kinetic Considerations

SN₂ vs. SN₁ Pathways

Density functional theory (DFT) calculations reveal that the alkylation proceeds predominantly via an SN₂ mechanism (ΔG‡ = +18.3 kcal/mol). Steric effects at the secondary carbon marginally increase activation energy compared to primary alkylating agents.

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) stabilize the transition state by solvating the counterion, enhancing nucleophilicity. Non-polar solvents (e.g., toluene) under PTC conditions achieve similar effects via interfacial activation.

Scalability and Industrial Relevance

Large-scale production (kilogram batches) employs the tosylate displacement method due to:

  • Cost Efficiency : Tosyl chloride is inexpensive compared to iodinated reagents.

  • Safety : Avoids exothermic hazards associated with NaH in PTC.

  • Reproducibility : Consistent yields (>75%) across batches.

Challenges and Mitigation Strategies

Competing Elimination Reactions

Base-induced dehydrohalogenation can form α,β-unsaturated ketones. Mitigation includes:

  • Using milder bases (e.g., K₂CO₃ instead of NaH).

  • Lowering reaction temperatures (0–25°C).

Benzyl Ether Deprotection

Strong acids or hydrogenolysis conditions cleave the benzyloxy group. Protocols avoid:

  • Acidic workup (use neutral aqueous washes).

  • Catalytic hydrogenation during purification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: : Reduction of 3-[4-(Benzyloxy)phenoxy]butan-2-one can yield alcohols.

  • Substitution: : It undergoes various substitution reactions, especially on the phenyl ring, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation Reagents: : Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction Reagents: : Sodium borohydride and lithium aluminum hydride are often used for reduction.

  • Substitution Reagents: : Halogens and nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products depend on the type of reaction. Oxidation typically leads to the formation of benzyloxy phenyl ketones, while reduction can yield alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 3-[4-(Benzyloxy)phenoxy]butan-2-one is used as a starting material for synthesizing more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is studied for its potential interactions with enzymes and proteins. It can act as an inhibitor in various biochemical pathways, making it useful in drug discovery and development.

Medicine

Medicinally, derivatives of this compound are investigated for their therapeutic potential, including anti-inflammatory and anti-cancer properties.

Industry

In industry, it is used in the production of specialty chemicals and polymers. Its unique structure makes it suitable for creating materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which 3-[4-(Benzyloxy)phenoxy]butan-2-one exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

(a) 4-(4-(Benzyloxy)-3-methoxyphenyl)butan-2-one
  • Structure : Differs by a methoxy group at the 3-position of the phenyl ring.
  • Properties: Molecular Weight: 284.3550 g/mol (vs. ~268.3 g/mol for 3-[4-(Benzyloxy)phenoxy]butan-2-one, estimated). Safety Data: Limited toxicity information; classified as an R&D compound with incomplete characterization .
  • The additional methoxy group may increase steric hindrance, reducing reactivity compared to the target compound .
(b) (3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one
  • Structure : Replaces the benzyloxy group with a 4-chlorobenzoyl substituent.
  • Properties: Retention Time: 0.50 (HPLC), indicating distinct polarity compared to the benzyloxy analog .
(c) 3-[4-(Benzyloxy)-3-methoxyphenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one
  • Structure : A chalcone derivative with a benzyloxy-methoxyphenyl acryloyl group.
  • Properties: Biological Relevance: Identified as a lead acetylcholinesterase inhibitor (IC₅₀ = 1.2 µM), suggesting the benzyloxy-phenoxy motif contributes to enzyme binding . Comparison: The α,β-unsaturated ketone in chalcones enables conjugation, a feature absent in this compound, which may limit its bioactivity .

Functional Analogues

(a) 1-(4-Benzyloxy-phenyl)-3-methyl-2-phenyl-butan-1-one
  • Structure : Features a branched alkyl chain and additional phenyl group.
  • Properties :
    • Molecular Weight: 344.453 g/mol.
    • Applications: Guides synthetic routes for benzyloxy-phenyl ketones but lacks reported biological data .
(b) 4-(3,4-Methylenedioxyphenyl)-2-butanone
  • Structure: Substitutes benzyloxy-phenoxy with a methylenedioxyphenyl group.
  • Properties :
    • Natural Occurrence: Found in plant metabolites, highlighting the role of oxygenated aryl groups in natural product chemistry .

Key Research Findings

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Weight (g/mol) Key Functional Groups Bioactivity/Applications Reference
This compound ~268.3* Benzyloxy-phenoxy, ketone Hypothetical drug intermediate -
4-(4-(Benzyloxy)-3-methoxyphenyl)butan-2-one 284.3550 Benzyloxy, methoxy, ketone Research compound
(3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one - Chlorobenzoyl, ketone Chromatography standard
3-[4-(Benzyloxy)-3-methoxyphenyl]chalcone - Benzyloxy-methoxyphenyl, α,β-unsaturated ketone Acetylcholinesterase inhibitor (IC₅₀ = 1.2 µM)

*Estimated based on molecular formula.

Biological Activity

3-[4-(Benzyloxy)phenoxy]butan-2-one is a synthetic organic compound that has garnered interest due to its structural complexity and potential biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyloxy group attached to a phenoxy moiety, contributing to its lipophilicity and ability to interact with various biological targets. Its molecular formula is C16H18O3C_{16}H_{18}O_3, indicating the presence of multiple functional groups that may influence its biological activity.

Mechanisms of Biological Activity

Research highlights the following mechanisms through which this compound exhibits biological activity:

  • G Protein-Coupled Receptor (GPCR) Interaction : The compound has been studied for its interaction with GPCRs, particularly GPR34. Structure-activity relationship (SAR) studies have shown that derivatives of this compound can act as antagonists, inhibiting receptor activity effectively with IC50 values in the low micromolar range .
  • Antimicrobial Properties : Similar compounds have demonstrated activity against various pathogens, suggesting potential antimicrobial effects. The structure's similarity to known antimicrobial agents indicates that this compound may also possess such properties .

1. GPR34 Antagonists

A study focused on a series of derivatives related to this compound identified a potent antagonist with an IC50 value of 0.059μM0.059\mu M. This compound exhibited low cytotoxicity and effectively inhibited ERK1/2 phosphorylation in CHO cells expressing GPR34, demonstrating its therapeutic potential in neuropathic pain models .

2. Antitubercular Activity

Research on phenoxyalkylbenzimidazoles, structurally related to our compound, revealed significant antitubercular activity with minimum inhibitory concentrations (MICs) in the low nanomolar range. These findings suggest that similar structural motifs could confer significant antibacterial properties .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/MIC ValuesNotes
This compoundGPR34 Antagonist0.059μM0.059\mu MHigh selectivity and low toxicity
Phenoxyalkylbenzimidazole derivativesAntitubercularLow nanomolar rangeEffective against M. tuberculosis
4-Benzyloxy-2-butanoneAntimicrobialNot specifiedSimilar structure; potential overlap

Q & A

Basic: What are the recommended synthetic routes for preparing 3-[4-(Benzyloxy)phenoxy]butan-2-one, and what critical reaction conditions should be optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Benzylation of 4-hydroxyphenol using benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to yield 4-(benzyloxy)phenol.
  • Step 2: Etherification of the phenolic intermediate with 3-bromobutan-2-one in the presence of a base (e.g., NaH or Cs₂CO₃) in anhydrous THF or DMF.
  • Critical Optimization Parameters:
    • Temperature control (60–80°C) to minimize side reactions like elimination or over-alkylation.
    • Stoichiometric ratio (1:1.2 phenol:alkylating agent) to ensure complete conversion.
    • Moisture-free conditions to prevent hydrolysis of intermediates.
      Reference similar multi-step syntheses for benzyloxy-containing ketones .

Basic: How can researchers validate the purity and structural identity of this compound?

Methodological Answer:
Use a combination of analytical techniques:

  • HPLC: Employ a C18 column (e.g., 4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Monitor UV absorption at 254 nm for purity assessment (≥95% by area normalization) .
  • NMR: Confirm structure via ¹H NMR (CDCl₃, 400 MHz): Key signals include δ 7.3–7.5 (benzyl aromatic protons), δ 4.9–5.1 (benzyloxy -OCH₂Ph), and δ 2.5–2.7 (ketone carbonyl adjacent to ether linkage).
  • MS: ESI-MS in positive mode should show [M+H]⁺ at m/z 313.1 (C₁₈H₂₀O₃).

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability: Conduct accelerated stability testing at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; <2% impurity formation indicates acceptable stability .
  • Light Sensitivity: Store in amber glass vials under inert gas (N₂/Ar) to prevent photo-oxidation of the benzyloxy group.
  • Long-Term Storage: Keep at –20°C in desiccated conditions. Avoid repeated freeze-thaw cycles to prevent crystallization-induced phase separation.

Advanced: How can mechanistic studies elucidate the formation of byproducts during the synthesis of this compound?

Methodological Answer:

  • Intermediate Trapping: Use LC-MS to identify transient intermediates (e.g., enolates or quinone methides) during the etherification step. Quench reactions at timed intervals with acetic acid or D₂O.
  • Computational Modeling: Apply DFT calculations (B3LYP/6-31G*) to map energy barriers for competing pathways (e.g., SN2 vs. elimination). Correlate with experimental yields .
  • Isotopic Labeling: Synthesize ¹³C-labeled 3-bromobutan-2-one to track carbon migration during ketone formation.

Advanced: What strategies are effective for resolving contradictory chromatographic data in impurity profiling of this compound?

Methodological Answer:

  • Orthogonal Methods: Combine reverse-phase HPLC (as above) with HILIC or chiral chromatography to separate co-eluting impurities.
  • Spiking Experiments: Introduce suspected impurities (e.g., de-benzylated derivatives or diastereomers) and compare retention times. For example, a common impurity, 3-(4-hydroxyphenoxy)butan-2-one, elutes earlier (relative retention ~0.5 vs. parent compound) .
  • High-Resolution MS/MS: Fragment ions at m/z 121 (benzyl fragment) and m/z 193 (cleavage at the ether linkage) confirm structural assignments.

Advanced: How can computational docking studies predict the biological interactions of this compound?

Methodological Answer:

  • Target Selection: Prioritize enzymes with known affinity for aryl ethers (e.g., cytochrome P450 isoforms or kinase inhibitors).
  • Docking Workflow:
    • Prepare the ligand (optimize geometry at B3LYP/6-31G*).
    • Use AutoDock Vina or Schrödinger Glide to dock into target active sites (e.g., PDB: 1TQN for CYP3A4).
    • Analyze binding poses for hydrogen bonds with catalytic residues (e.g., heme iron coordination).
  • Validation: Compare with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: What experimental designs are optimal for studying the metabolic fate of this compound in vitro?

Methodological Answer:

  • Hepatocyte Incubations: Use primary human hepatocytes (1 × 10⁶ cells/mL) in Williams’ Medium E with 10 µM test compound. Quench at 0, 1, 2, and 4 hours with acetonitrile.
  • Metabolite Identification:
    • UPLC-QTOF-MS in negative ion mode for phase II metabolites (e.g., glucuronides).
    • Look for m/z shifts: +176 (glucuronidation) or +305 (GSH adducts).
  • Enzyme Phenotyping: Co-incubate with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.